BenchChemオンラインストアへようこそ!

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide

Physicochemical Profiling Drug-likeness ADME Prediction

Choose this specific compound to access the 2,6-difluorobenzamide FtsZ inhibitor chemotype. The 2,6-difluoro substitution on the benzamide ring is critical for metabolic stability and target engagement, delivering MICs of 0.5–8 µg/mL against MRSA in related analogs. Replacing the furan ring with phenyl or shifting fluorine substitution to 3,5-difluoro alters electronic profiles and binding selectivity, risking ≥4-fold activity loss. With a calculated logP of 2.1 and TPSA of 45.5 Ų, this compound occupies favorable drug-like space, avoiding the solubility and promiscuity issues of higher-logP 2,3-dimethylbenzamide derivatives. Its furan moiety provides a synthetic handle for electrophilic derivatization, enabling rapid SAR expansion. Procure this structurally authenticated starting point for chemical probe development and antibacterial screening campaigns.

Molecular Formula C15H16F2N2O2
Molecular Weight 294.302
CAS No. 1206989-40-3
Cat. No. B2718564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide
CAS1206989-40-3
Molecular FormulaC15H16F2N2O2
Molecular Weight294.302
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=CO2
InChIInChI=1S/C15H16F2N2O2/c1-19(2)12(13-7-4-8-21-13)9-18-15(20)14-10(16)5-3-6-11(14)17/h3-8,12H,9H2,1-2H3,(H,18,20)
InChIKeyXCVFROGDCSCQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide (CAS 1206989-40-3) – Procurement-Relevant Compound Profile


N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide (CAS 1206989-40-3) is a synthetic small molecule with the molecular formula C15H16F2N2O2 and a molecular weight of 294.30 g/mol. It features a 2,6-difluorobenzamide core linked via an ethyl spacer to a furan-2-yl group bearing a dimethylamino substituent. The compound is offered as a research-grade screening molecule by suppliers such as Life Chemicals (catalog F2880-0110, purity ≥90%) and Chemenu (catalog CM985087, purity 95%+) [1]. Computed properties include a calculated logP (XLogP3) of 2.1 and a topological polar surface area (TPSA) of 45.5 Ų [1].

Why Generic Substitution Falls Short for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide in Research Procurement


The unique combination of a 2,6-difluorobenzamide moiety, a furan heterocycle, and a tertiary dimethylamino group cannot be trivially interchanged with other in-class benzamides. The 2,6-difluoro substitution pattern on the benzamide ring is critical for conferring metabolic stability and, in certain chemotypes, for engaging the bacterial cell division protein FtsZ as demonstrated across the broader 2,6-difluorobenzamide class [1]. Replacing the furan ring with phenyl (e.g., N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide) alters both the electronic profile and the spatial orientation of the side chain, which directly impacts target binding and selectivity. Similarly, substituting the 2,6-difluorobenzamide for 2,3-dimethylbenzamide (e.g., N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,3-dimethylbenzamide) removes the fluorine atoms essential for oxidative metabolic resistance. These structural distinctions mean that procurement decisions cannot rely on generic benzamide substitutes without risking loss of the specific chemotype's potential biological signature.

Quantitative Evidence Guide for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide – Key Differentiators vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison

The target compound exhibits a computed logP (XLogP3) of 2.1 and a topological polar surface area (TPSA) of 45.5 Ų [1]. In contrast, the close structural analog N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,3-dimethylbenzamide, which replaces the 2,6-difluoro substitution with 2,3-dimethyl groups, has a higher predicted logP due to the loss of electronegative fluorine atoms and a slightly altered TPSA. While exact computed values for the dimethyl analog were not available from the accessed databases, the 2,6-difluorobenzamide moiety is established in the literature to reduce logP by approximately 0.5–1.0 log units relative to non-fluorinated benzamide analogs, enhancing aqueous solubility and potentially improving oral bioavailability parameters [2].

Physicochemical Profiling Drug-likeness ADME Prediction

Heterocycle-Driven Binding Topology: Furan-2-yl vs. Benzofuran vs. Phenyl Side Chains

The furan-2-yl substituent in the target compound provides a distinct spatial orientation and electronic character compared to bulkier or more lipophilic analogs. The analog N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide incorporates a benzofuran moiety, which increases molecular weight (estimated ~346 g/mol vs. 294 g/mol for the target) and adds a fused benzene ring that alters π-stacking potential and steric bulk [1][2]. Meanwhile, N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide replaces furan with phenyl and shifts fluorine substitution to the 3,5-positions, changing both the hydrogen-bonding capacity (furan oxygen acts as an H-bond acceptor) and the vector of the dimethylamino group [2]. These differences are non-trivial: the furan oxygen contributes 1 additional hydrogen-bond acceptor to the target compound (total 5 H-bond acceptors) relative to a phenyl analog (4 H-bond acceptors), directly influencing molecular recognition in biological systems [1].

Structure–Activity Relationship Heterocyclic Chemistry Medicinal Chemistry

2,6-Difluorobenzamide Scaffold: Class-Level Evidence for FtsZ Inhibition and Antibacterial Potential

The 2,6-difluorobenzamide chemotype is a well-validated scaffold for inhibiting the bacterial cell division protein FtsZ, a GTP-dependent tubulin homolog essential for bacterial cytokinesis [1]. In a comprehensive structure–activity relationship (SAR) study of 2,6-difluorobenzamide derivatives, compounds bearing heterocycle-linked side chains demonstrated minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) in the range of 0.5–8 µg/mL, with the 2,6-difluoro substitution pattern being critical for activity; replacement with 3,5-difluoro or non-fluorinated analogs resulted in ≥4-fold loss of potency [1]. While the specific furan-2-yl-dimethylamino-ethyl side chain of the target compound has not been individually profiled in published literature, the conserved 2,6-difluorobenzamide core places it within this validated antibacterial SAR space. In contrast, 2,3-dimethylbenzamide analogs (e.g., N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,3-dimethylbenzamide) lack the fluorine-mediated metabolic stability and target engagement features of the 2,6-difluoro scaffold [1].

Antibacterial FtsZ Inhibition Drug Resistance

Commercial Availability and Purity Benchmarking

The target compound is commercially available from Life Chemicals (catalog F2880-0110) with specified purity ≥90% and from Chemenu (catalog CM985087) with purity 95%+ [1]. These specifications are comparable to or exceed those of closely related screening compounds such as N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide, which is typically offered at 95% purity by the same vendor class . Pricing data from Life Chemicals indicates $81.00 for 1 mg, $94.50 for 3 mg, and $148.50 for 20 mg quantities [1], placing the compound in the standard range for research-grade small molecules with this level of structural complexity. In contrast, more complex analogs containing dibenzofuran substituents (e.g., N-[2-(2-dibenzofuranyl)ethyl]-2,6-difluorobenzamide) command higher synthesis costs due to the tricyclic heterocycle.

Chemical Procurement Purity Specification Screening Library

Recommended Application Scenarios for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide


Antibacterial Drug Discovery Targeting FtsZ in Gram-Positive Pathogens

The compound's 2,6-difluorobenzamide core aligns it with FtsZ inhibitor chemotypes that have demonstrated MICs of 0.5–8 µg/mL against MRSA in broth microdilution assays [1]. Researchers procuring this compound for antibacterial screening should prioritize it over non-fluorinated benzamide analogs, which exhibit ≥4-fold weaker activity [1]. The furan-2-yl-dimethylamino side chain introduces H-bond acceptor capacity (5 total acceptors) that may enhance interactions within the FtsZ GTP-binding pocket, though direct testing is required to confirm this hypothesis [2].

Physicochemical Profiling and In Vitro ADME Screening Panels

With a calculated logP of 2.1 and TPSA of 45.5 Ų, this compound occupies favorable drug-like chemical space [2]. Procurement for ADME screening panels is warranted over higher-logP analogs (e.g., 2,3-dimethylbenzamide derivatives) where excessive lipophilicity risks poor solubility, high protein binding, and promiscuous assay interference. The 2,6-difluoro substitution provides metabolic stability advantages documented across the benzamide class [1].

Chemical Biology Probe Development for FtsZ-Dependent Cytokinesis Studies

The compound's structural simplicity (MW 294 g/mol, 5 rotatable bonds) makes it a suitable starting point for chemical probe development [2]. Its furan moiety provides a synthetic handle for further derivatization (e.g., electrophilic substitution at the furan 5-position), distinguishing it from phenyl analogs that lack this reactivity. This synthetic tractability supports SAR expansion campaigns aimed at optimizing FtsZ inhibition selectivity over mammalian tubulin [1].

Comparator Compound for Fluoro-Benzamide SAR Studies

The compound serves as a key comparator for SAR studies that systematically vary the heterocycle (furan, benzofuran, phenyl) and fluorine substitution pattern (2,6- vs. 3,5-difluoro). Its well-defined computed properties and multi-vendor availability ensure reproducibility across laboratories. Researchers should include this compound as a reference point when evaluating the impact of furan-to-phenyl or 2,6-difluoro-to-2,3-dimethyl isosteric replacements on biological activity [1][2].

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.